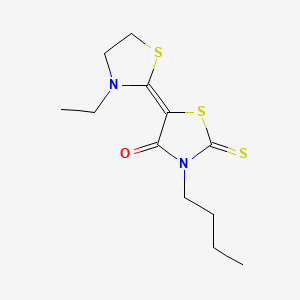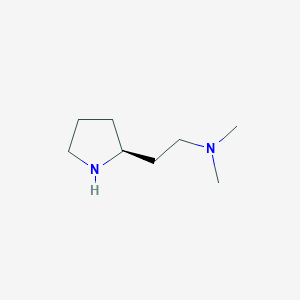![molecular formula C8H9N3O B13139762 (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is a heterocyclic compound that features a benzotriazole core with a methyl group at the 2-position and a hydroxymethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired hydroxymethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Methyl derivative
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial proteins, disrupting their function and leading to cell death.
Kinase Inhibition: It binds to the active site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the methyl and hydroxymethyl groups.
2-Methylbenzotriazole: Similar to the title compound but without the hydroxymethyl group.
5-Hydroxymethylbenzotriazole: Similar but without the methyl group at the 2-position.
Uniqueness
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a multifunctional agent in various applications .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(2-methylbenzotriazol-5-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
GIVHMKOIEDZIIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C2C=CC(=CC2=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)


![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)






![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
